Ataciguat

sGC enzymology redox pharmacology oxidative stress models

Ataciguat (HMR-1766) is the only sGC activator with Phase 2 clinical evidence of slowing aortic valve calcium progression in CAVS. Unlike sGC stimulators (riociguat, vericiguat) that require intact reduced heme, Ataciguat preferentially activates the oxidized/heme-free sGC isoform prevalent in diseased vascular tissue. Its activation is potentiated—not inhibited—by ODQ and NS2028, making it the valid tool for cGMP research under oxidative stress. Validated vasorelaxant across rat aorta, porcine coronary, and human corpus cavernosum (EC₅₀ 1–10 µM). Essential for CAVS mouse models and structure-function studies of sGC activation.

Molecular Formula C21H19Cl2N3O6S3
Molecular Weight 576.5 g/mol
CAS No. 254877-67-3
Cat. No. B1666109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtaciguat
CAS254877-67-3
Synonyms5-chloro-2-(5-chlorothiophene-2-sulfonylamino)-N-(4-(morpholine-4-sulfonyl)phenyl)benzamide
ataciguat
HMR 1766
HMR-1766
HMR1766
Molecular FormulaC21H19Cl2N3O6S3
Molecular Weight576.5 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)NS(=O)(=O)C4=CC=C(S4)Cl
InChIInChI=1S/C21H19Cl2N3O6S3/c22-14-1-6-18(25-34(28,29)20-8-7-19(23)33-20)17(13-14)21(27)24-15-2-4-16(5-3-15)35(30,31)26-9-11-32-12-10-26/h1-8,13,25H,9-12H2,(H,24,27)
InChIKeyPQHLRGARXNPFCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ataciguat (CAS 254877-67-3) for Research Procurement: sGC Activator with Heme-Oxidized Form Selectivity


Ataciguat (HMR-1766) is an anthranilic acid derivative that functions as a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC) [1]. Unlike NO-donating compounds or heme-dependent sGC stimulators, Ataciguat preferentially activates the oxidized (ferric heme) or heme-free form of sGC that is resistant to endogenous NO stimulation [2]. The compound stimulates cyclic guanosine monophosphate (cGMP) production, inducing vasorelaxation, and has advanced to Phase 2/3 clinical evaluation for calcific aortic valve stenosis, making it a mechanistically distinct tool compound for cardiovascular and sGC signaling research [3].

Why Ataciguat (CAS 254877-67-3) Cannot Be Substituted with Other sGC Modulators: Mechanistic Divergence


Substitution with sGC stimulators (e.g., riociguat, vericiguat) or alternative sGC activators (e.g., cinaciguat, BAY 58-2667) is scientifically invalid due to fundamentally divergent mechanisms of enzyme activation. sGC stimulators require an intact, reduced heme moiety and function synergistically with endogenous NO; their efficacy diminishes under oxidative stress when sGC becomes oxidized or heme-depleted [1]. In contrast, sGC activators including Ataciguat and cinaciguat target the oxidized/heme-free sGC isoform that predominates in diseased vascular tissue [2]. However, even within the activator subclass, Ataciguat exhibits distinct isoform activation profiles: Ataciguat and cinaciguat activate the α₁/β₁ heterodimeric sGC form more effectively than other isoforms, a differentiation with functional implications for tissue-specific cGMP signaling [3]. Furthermore, first-generation sGC activators including cinaciguat were discontinued due to limitations, whereas Ataciguat's anthranilic acid scaffold supports ongoing Phase 3 development, representing a distinct clinical-stage chemical entity with divergent pharmacological properties [4].

Ataciguat (CAS 254877-67-3): Quantified Differentiation Evidence for Research Procurement Decisions


Activation of Oxidized sGC: Ataciguat Shows Potentiation by ODQ/NS2028 Versus Inhibition of NO-Dependent Activation

Ataciguat (HMR1766) activates purified sGC from bovine lung and crude human corpus cavernosum preparations with an EC₅₀ of 0.5–10 µM [1]. Critically, unlike NO-dependent sGC activation, Ataciguat's activation is not inhibited but rather potentiated by the heme-iron oxidants ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one) and NS2028, indicating that the compound preferentially targets the ferric heme (oxidized) sGC isoform that is refractory to NO stimulation [2].

sGC enzymology redox pharmacology oxidative stress models

Vasorelaxation Potency: Ataciguat EC₅₀ Range of 1–10 µM Across Multiple Vascular Beds

Ataciguat induces concentration-dependent vasorelaxation in isolated endothelium-denuded rat aorta, porcine coronary arteries, and human corpus cavernosum with an EC₅₀ range of 1–10 µM [1]. This vasorelaxant activity is enhanced by pretreatment with ODQ and NS2028, confirming that the effect is mediated via activation of the oxidized/heme-free sGC isoform [2]. In contrast, the structurally related analog S3448 produces similar vasorelaxation but has not advanced beyond preclinical characterization, whereas Ataciguat's vasorelaxation profile has been validated across multiple species and vascular beds [3].

vascular pharmacology vasorelaxation tissue bath studies

Clinical-Stage Validation: Ataciguat Slows Aortic Valve Calcification Progression Versus Placebo

In a Phase 2 randomized, double-blind clinical trial of 23 patients with moderate calcific aortic valve stenosis, Ataciguat (200 mg once daily, n=12) compared to placebo (n=11) demonstrated slowed progression of aortic valve calcium (AVC) deposition and improved cardiac function at 6 months [1]. Treatment with Ataciguat improved left ventricle ejection fraction (LVEF) and cardiac output, and slowed worsening of diastolic function compared to placebo [2]. Notably, participants with the least increase in AVC had the largest increase in cardiac output, and Ataciguat slowed progression of aortic valve resistance compared to placebo at 6 months [3].

calcific aortic valve stenosis valvular calcification Phase 2 clinical trial

Mechanistic Additivity: Ataciguat Activation Is Additive to NO Donors, Distinct from sGC Stimulators

Activation of sGC by Ataciguat (HMR1766) is additive to activation by NO donors such as sodium nitroprusside (SNP) [1]. This additive profile is mechanistically distinct from sGC stimulators like riociguat and vericiguat, which act synergistically with NO by sensitizing the reduced heme-containing enzyme [2]. The additivity of Ataciguat with NO donors is consistent with its targeting of a separate sGC population—the oxidized/heme-free isoform—that is not accessible to NO stimulation, thereby providing complementary cGMP elevation in mixed redox environments [3].

sGC synergism NO donors cGMP signaling

Heme Pocket Targeting: Protoporphyrin IX Competition and Zinc-Protoporphyrin IX Inhibition

Ataciguat (HMR1766) and its structural analog S3448 bind to the heme pocket of oxidized sGC: protoporphyrin IX acts as a competitive activator, whereas zinc-protoporphyrin IX inhibits activation of heme-oxidized sGC by both compounds [1]. Heme depletion of sGC by Tween 20 treatment reduces Ataciguat-mediated activation, confirming that the compound requires the heme pocket for its action despite targeting the oxidized enzyme form [2]. These competitive binding data establish Ataciguat's site of action as the vacant heme pocket of oxidized sGC, distinct from NO, which binds the reduced heme iron, and from sGC stimulators, which require an intact reduced heme moiety [3].

heme pocket pharmacology competitive activation sGC redox states

Ataciguat (CAS 254877-67-3): Optimal Research and Procurement Application Scenarios


Calcific Aortic Valve Stenosis (CAVS) Disease Modeling and Drug Discovery

For research programs targeting calcific aortic valve stenosis, Ataciguat serves as the only sGC activator with Phase 2 clinical evidence of slowing aortic valve calcium progression and improving cardiac function parameters versus placebo [1]. It is suitable for in vivo efficacy studies in CAVS mouse models, where treatment with Ataciguat attenuated BMP signaling and slowed progression of valve calcification and dysfunction, as well as for comparative pharmacology studies against emerging sGC-targeting candidates [2].

Oxidative Stress and Vascular Dysfunction Studies Requiring Oxidized sGC Activation

Ataciguat is uniquely suited for cardiovascular research under oxidative stress conditions where sGC becomes oxidized or heme-depleted. Its activation of sGC is potentiated by ODQ and NS2028 rather than inhibited, making it the appropriate tool compound for investigating cGMP signaling in disease models of hypertension, atherosclerosis, and endothelial dysfunction where NO bioavailability is compromised [1]. This contrasts with sGC stimulators (riociguat, vericiguat) that require an intact reduced heme and lose efficacy under oxidative conditions [2].

Mechanistic Studies of sGC Isoform-Specific Pharmacology and Heme Pocket Binding

Ataciguat is an essential reference compound for structure-function studies of sGC activation mechanisms. Its competitive binding profile with protoporphyrin IX, inhibition by zinc-protoporphyrin IX, and reduced activity upon heme depletion confirm it occupies the heme pocket of oxidized sGC [1]. Additionally, Ataciguat and cinaciguat activate the α₁/β₁ heterodimeric sGC form more effectively than other isoforms, enabling isoform-selective pharmacological interrogation [2]. These properties support procurement for enzymology, crystallography, and binding-site mapping studies.

Preclinical Vascular Pharmacology and Vasorelaxation Screening

Ataciguat is validated as a reference vasorelaxant across multiple vascular beds, with established EC₅₀ ranges of 1–10 µM in isolated endothelium-denuded rat aorta, porcine coronary arteries, and human corpus cavernosum [1]. Its intravenous bolus injection decreases arterial blood pressure in anesthetized pigs, confirming in vivo hemodynamic activity [2]. These standardized vasorelaxation parameters support its use as a positive control in tissue bath pharmacology, vascular smooth muscle cell cGMP assays, and screening of novel vasoactive compounds [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ataciguat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.